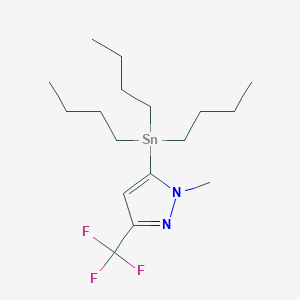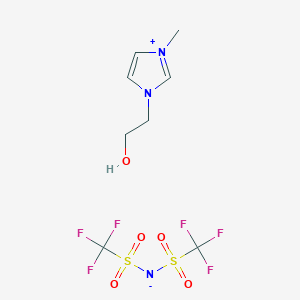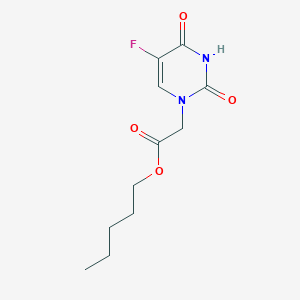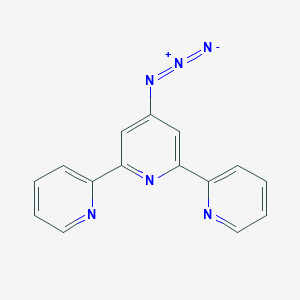![molecular formula C11H13N3 B063601 (10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine CAS No. 185943-30-0](/img/structure/B63601.png)
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various areas of research, including medicinal chemistry, neuroscience, and pharmacology. In 3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine.
Mechanism of Action
The mechanism of action of ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine is not fully understood. However, it is believed to act as a partial agonist at the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. This compound has also been shown to have activity at other neurotransmitter receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential as a drug candidate for the treatment of depression. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine in lab experiments is its potential as a tool for studying the function of certain neurotransmitter receptors. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine. One area of research is the development of new drugs based on this compound for the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the function of certain neurotransmitter receptors. Additionally, further research is needed to explore the potential of this compound as a tool for studying the function of other neurotransmitter receptors.
Synthesis Methods
The synthesis of ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of an aryl halide with an amine to form the desired product. Other methods for synthesizing this compound include the use of a microwave-assisted reaction and a copper-catalyzed reaction.
Scientific Research Applications
((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine has shown potential in various areas of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various neurological disorders such as Parkinson's disease and depression. In neuroscience, this compound has been studied for its potential as a tool for studying the function of certain neurotransmitter receptors. In pharmacology, this compound has been studied for its potential as a lead compound for the development of new drugs.
properties
CAS RN |
185943-30-0 |
|---|---|
Product Name |
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine |
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(10R)-N-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine |
InChI |
InChI=1S/C11H13N3/c1-12-9-5-8-3-2-4-10-11(8)14(6-9)7-13-10/h2-4,7,9,12H,5-6H2,1H3/t9-/m1/s1 |
InChI Key |
BGMDLAIZBKXVQQ-SECBINFHSA-N |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)N=CN3C1 |
SMILES |
CNC1CC2=C3C(=CC=C2)N=CN3C1 |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)N=CN3C1 |
synonyms |
4H-Imidazo[4,5,1-ij]quinolin-5-amine,5,6-dihydro-N-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



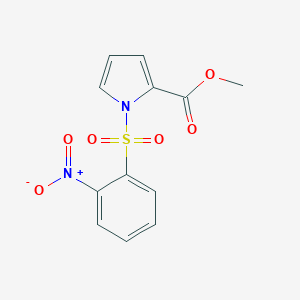
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
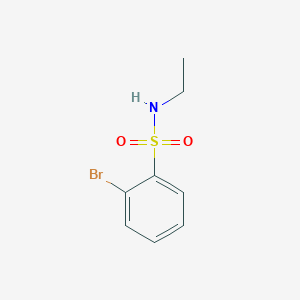
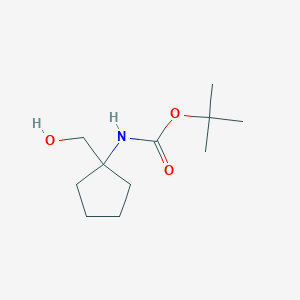

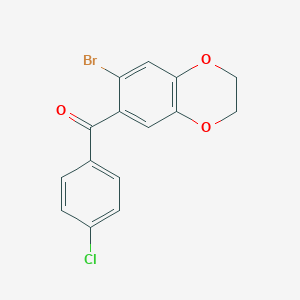
![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)

